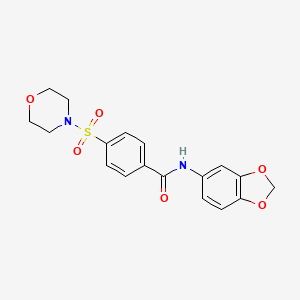![molecular formula C17H16N4O4S B3446173 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B3446173.png)
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide
描述
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide, also known as DIAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme called dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and insulin secretion. The purpose of
作用机制
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide exerts its pharmacological effects by inhibiting the activity of DPP-4, which is an enzyme that is involved in the degradation of incretin hormones. Incretin hormones are important regulators of glucose metabolism and insulin secretion. By inhibiting the activity of DPP-4, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide increases the levels of incretin hormones, which in turn leads to increased insulin secretion and improved glycemic control.
Biochemical and Physiological Effects:
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism and insulin secretion, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has also been shown to have anti-inflammatory and anti-cancer properties. N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has a number of advantages for use in lab experiments. It is a highly potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of DPP-4 in various physiological processes. In addition, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide. One area of research is the development of more potent and selective DPP-4 inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide in other diseases, such as Alzheimer's disease and cancer. Finally, there is a need for further research on the biochemical and physiological effects of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide, particularly with regards to its effects on inflammation and cancer.
科学研究应用
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide is in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors like N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide have been shown to improve glycemic control and reduce the risk of cardiovascular complications in patients with type 2 diabetes mellitus. In addition, N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, cancer, and inflammation.
属性
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11-12(2)20-25-17(11)21-26(23,24)15-5-3-14(4-6-15)19-16(22)13-7-9-18-10-8-13/h3-10,21H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCQOLFFZEVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3446093.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3446098.png)
![2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3446106.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3446107.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B3446112.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide](/img/structure/B3446114.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B3446129.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3446134.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3446139.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3446155.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B3446156.png)
![2-{[(2-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3446174.png)
![2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3446181.png)